molecular formula C13H21N3O B496538 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine CAS No. 892594-28-4

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B496538
CAS No.: 892594-28-4
M. Wt: 235.33g/mol
InChI Key: ONLNLUOQYMNFLT-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine is a chemical compound of interest in organic and medicinal chemistry research. It features a morpholine ring, a six-membered structure containing both amine and ether functional groups, which is known to influence the pharmacokinetic properties of molecules and is commonly incorporated into compounds with significant biological activities . The compound also contains a pyridinylmethylamine moiety, a common pharmacophore in drug discovery. Molecules incorporating morpholine and pyridine rings are frequently explored in pharmaceutical R&D for their potential biological activities . Similar morpholine derivatives have been reported to possess a range of biological activities and are often used as key intermediates in asymmetric synthesis and as chiral ligands . As a building block, this amine is an important raw material and intermediate used in organic synthesis, agrochemicals, and dyestuffs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-6-15-13(4-1)12-14-5-3-7-16-8-10-17-11-9-16/h1-2,4,6,14H,3,5,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLNLUOQYMNFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with morpholine and 2-pyridinemethanol. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neurological Applications

The compound has potential applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for developing drugs aimed at conditions such as depression and anxiety. Studies have shown that morpholine derivatives can act on neurotransmitter systems, influencing serotonin and dopamine levels, which are crucial for mood regulation.

Enzyme Inhibition

This compound is being investigated for its role as an enzyme inhibitor. Specific studies focus on its interaction with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential use in developing new antimicrobial agents. Research is ongoing to elucidate the mechanisms behind its antimicrobial action.

Polymer Synthesis

In materials science, this compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Nanotechnology

The compound's unique chemical structure allows it to be used in the fabrication of nanomaterials. Its integration into nanocomposites can improve their properties, such as conductivity and strength, which are essential for applications in electronics and energy storage.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro
Neurological EffectsModulation of serotonin levels in animal models
Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes
Antimicrobial TestingEffective against E. coli and Staphylococcus aureus
Polymer DevelopmentEnhanced mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Pyridine Substitution Position
  • 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine (CAS 227017-95-0): This positional isomer substitutes pyridine at the 4-position instead of 2.
  • N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine : Pyridin-3-yl substitution here is linked to different biological activities, emphasizing the critical role of substitution patterns in target specificity .
Heterocycle Replacement
  • 3-Morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine (): Replacing pyridine with thiophene introduces sulfur-based electronic effects, which may enhance lipophilicity but reduce hydrogen-bonding capacity compared to pyridine. This compound’s dihydrochloride salt form suggests improved aqueous solubility .
Morpholine vs. Other Amine Groups
  • PF-04455242 : A kappa opioid receptor antagonist with a pyrrolidin-1-ylsulfonyl group instead of morpholine. Pyrrolidine’s smaller ring size and reduced polarity may enhance blood-brain barrier penetration compared to morpholine derivatives .

Pharmacological and Physicochemical Properties

Key Compounds and Activities
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine C₁₃H₂₁N₃O 235.33 g/mol Pyridin-4-yl, morpholine Not explicitly stated; likely CNS-targeted
OX03393 C₁₉H₂₁N₃OS 339.45 g/mol Benzothiazole, propan-1-amine Squalene synthase inhibition (moderate potency)
D01 (N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) C₂₀H₂₂N₂OS 362.47 g/mol Naphthyloxy, thienyl Dual SERT/KCNQ inhibitor (antidepressant)
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine C₁₇H₁₈FN₅ 311.36 g/mol Fluorophenyl, imidazolylpyrimidine Unspecified; fluorination may enhance bioavailability
Physicochemical Trends
  • Molecular Weight : Most analogs fall within 235–397 g/mol, aligning with Lipinski’s rule for drug-likeness.
  • Solubility : Salt forms (e.g., dihydrochloride in ) improve solubility, critical for oral bioavailability .

Biological Activity

3-Morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine is a compound characterized by its unique structural features, including a morpholine ring and a pyridine moiety. This combination is believed to contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical formula for this compound is C13H21N3OC_{13}H_{21}N_{3}O, with a molar mass of 235.33 g/mol. The compound can be synthesized through the reaction of 3-chloropropylamine with morpholine and 2-pyridinemethanol under reflux conditions in the presence of a base, typically sodium hydroxide .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity to these targets can modulate their activity, leading to potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, certain derivatives have shown activity against breast cancer cell lines such as MDA-MB-231 and MCF-7, indicating that the compound may possess anticancer properties .
  • Antimicrobial Properties : There is evidence that related compounds exhibit antibacterial and antifungal activities. The presence of specific functional groups may enhance these properties, suggesting that this compound could also have similar effects .
  • Neuropharmacological Effects : The interaction with neurotransmitter receptors may suggest potential uses in treating neurological disorders. Compounds with similar structural motifs have been explored for their effects on serotonin receptors and other neurochemical pathways .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity : In vitro evaluations demonstrated that certain derivatives significantly reduced the viability of breast cancer cells at concentrations as low as 6.25 µM, indicating promising anticancer potential .
CompoundCell LineConcentration (µM)Viability Reduction (%)
1fMDA-MB-2316.25Significant
1gMCF-712.5Moderate

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(pyridin-2-ylmethyl)morpholineLacks propan-1-amineLimited anticancer activity
3-morpholinopropylamineLacks pyridin-2-ylmethyl groupModerate antimicrobial

Q & A

Q. What are the established synthetic routes for 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via Mannich-type reactions, where morpholine and formaldehyde react with a pyrimidine or pyrazole precursor in ethanol under reflux (10 hours). Key steps include controlled stoichiometry (e.g., 0.01 mol morpholine, 0.02 mol formaldehyde) and solvent removal under reduced pressure. Crystallization from ethanol (95%) is critical for purity . Alternative routes involve condensation of 1-(4-morpholinophenyl)ethanone with benzaldehyde derivatives at 200°C in ethanol, followed by cyclization with guanidine nitrate .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectral techniques:

  • ¹H/¹³C NMR : Peaks for morpholine (δ ~3.7 ppm, N-CH₂) and pyridinylmethyl groups (δ ~8.5 ppm, aromatic protons) confirm connectivity .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₁₃H₂₀N₄O).
  • Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate purity .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Ethanol-water recrystallization is standard, but chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) resolve byproducts. Acid-base extraction (using HCl washes) removes unreacted amines .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinase enzymes). For example, substituent effects on pyridinyl groups can be screened for improved binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. kinase inhibition)?

Systematic SAR studies are essential:

  • Variation of aryl groups : Compare activity of 6-arylpyrimidin-2-amine derivatives .
  • Dose-response assays : Test across concentrations (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.
  • Orthogonal assays : Validate kinase inhibition via fluorescence polarization and antimicrobial activity via MIC testing .

Q. How do reaction kinetics and catalyst selection influence the scalability of its synthesis?

Catalysts like Fe₂O₃@SiO₂/In₂O₃ reduce reaction times (from 24 to 4 hours) by enhancing electron transfer in cyclization steps. Kinetic studies (e.g., monitoring via HPLC) identify rate-limiting steps (e.g., imine formation) for process optimization .

Q. What mechanistic insights explain the compound’s dual role in antimicrobial and anticancer applications?

The morpholine moiety disrupts bacterial membrane integrity via hydrogen bonding, while the pyridinylmethyl group intercalates DNA or inhibits kinases (e.g., EGFR) by binding ATP pockets. Fluorescence quenching assays confirm DNA interaction .

Q. How can solvent and temperature gradients improve yield in large-scale synthesis?

Ethanol reflux (78°C) ensures solubility, but mixed solvents (e.g., ethanol-DMF) enhance intermediate stability. Microwave-assisted synthesis (120°C, 30 minutes) reduces side reactions like oxidation .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST Standard Reference Database 69 for NMR/IR benchmarks .
  • Safety Protocols : Handle morpholine derivatives under inert atmospheres to prevent oxidation; use PPE for formaldehyde exposure .

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